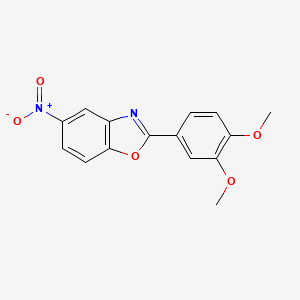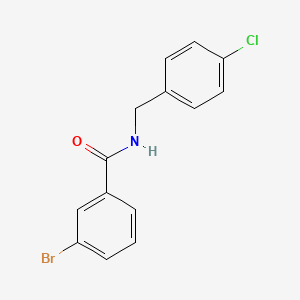
3-bromo-N-(4-chlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-chlorobenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of benzamide and has a bromine atom attached to its benzene ring, along with a chlorobenzyl group. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-chlorobenzyl)benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, this compound can lead to increased acetylation of histone proteins and increased gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. This compound has been shown to increase acetylation of histone proteins and increase the expression of certain genes. In addition, this compound has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(4-chlorobenzyl)benzamide in lab experiments is its ability to selectively inhibit HDAC activity. This compound has been shown to have a higher selectivity for certain HDAC isoforms compared to other HDAC inhibitors. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, and further studies are needed to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(4-chlorobenzyl)benzamide. One direction is to study its potential use in combination with other HDAC inhibitors for cancer treatment. Another direction is to study its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-chlorobenzyl)benzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl chloride with 3-bromoaniline in the presence of a base, such as triethylamine, to form 3-bromo-N-(4-chlorobenzyl)aniline. The final step involves the reaction of 3-bromo-N-(4-chlorobenzyl)aniline with benzoyl chloride in the presence of a base, such as potassium carbonate, to form this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-chlorobenzyl)benzamide has potential applications in pharmaceutical research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce cell differentiation and apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, as HDAC inhibitors have been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBTGSVGGHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976671 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6116-49-0 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)

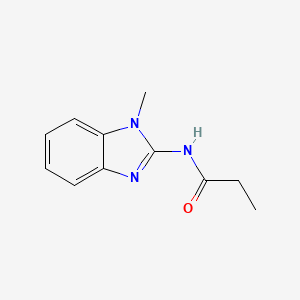
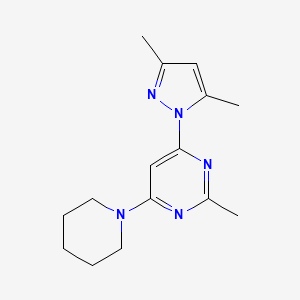

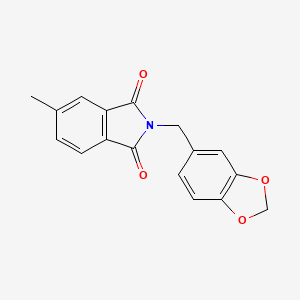
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

